molecular formula C9H14N2 B040292 4-Ethyl-2,5,6-trimethylpyrimidine CAS No. 120537-58-8

4-Ethyl-2,5,6-trimethylpyrimidine

Cat. No.: B040292
CAS No.: 120537-58-8
M. Wt: 150.22 g/mol
InChI Key: NYGKPQOGORUBSV-UHFFFAOYSA-N
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Description

4-Ethyl-2,5,6-trimethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C₉H₁₄N₂. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,5,6-trimethylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pentanone with acetonitrile in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,5,6-trimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 4-Ethyl-2,5,6-trimethylpyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, pyrimidine derivatives can inhibit enzymes involved in DNA replication, making them effective anticancer agents .

Comparison with Similar Compounds

Similar Compounds

  • 2,5,6-Trimethyl-4-ethylpyridine
  • 4-Ethyl-2,3,6-trimethylpyridine
  • 2,5,6-Trimethyl-4-ethylpyrimidine

Uniqueness

4-Ethyl-2,5,6-trimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its structural features allow for selective interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-ethyl-2,5,6-trimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-5-9-6(2)7(3)10-8(4)11-9/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGKPQOGORUBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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